molecular formula C19H21NO2 B4408475 4-(benzyloxy)-N-cyclopentylbenzamide

4-(benzyloxy)-N-cyclopentylbenzamide

Cat. No.: B4408475
M. Wt: 295.4 g/mol
InChI Key: ANZTXIHSSULKGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)-N-cyclopentylbenzamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It belongs to the class of cyclopentylbenzamide derivatives, which are explored in preclinical studies for their potential interaction with various neurological targets . The structure features a benzamide core substituted with a cyclopentylamine group and a benzyloxy phenyl ring, a scaffold that researchers investigate for modulating specific protein receptors . This compound is provided for Research Use Only and is intended solely for laboratory research purposes. It is not for diagnostic, therapeutic, or any other human use. Researchers can employ it as a building block or intermediate in organic synthesis or as a reference standard in pharmacological assays . Proper safety protocols must be followed during handling, and it should be stored under recommended conditions.

Properties

IUPAC Name

N-cyclopentyl-4-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c21-19(20-17-8-4-5-9-17)16-10-12-18(13-11-16)22-14-15-6-2-1-3-7-15/h1-3,6-7,10-13,17H,4-5,8-9,14H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZTXIHSSULKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 4-(benzyloxy)-N-cyclopentylbenzamide with analogous benzamide derivatives:

Compound Name Substituents on Benzamide Core Molecular Weight (g/mol) Key Functional Groups Biological Activities/Applications References
This compound Benzyloxy (C₆H₅CH₂O), Cyclopentyl (C₅H₉) 295.38 Amide, Benzyloxy, Cycloalkane Target-specific binding (e.g., enzyme inhibition)
4-(Benzyloxy)-N-butylbenzamide Benzyloxy, Butyl (C₄H₉) 283.36 Amide, Benzyloxy, Linear alkyl Intermediate in organic synthesis
4-Bromo-N-cyclopropyl-3-methoxybenzamide Bromo, Methoxy, Cyclopropyl (C₃H₅) 284.15 Halogen, Methoxy, Cycloalkane Antimicrobial research
N-[4-(Benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide Cyclopentane-carboxamide, Benzyloxy 373.47 Carboxamide, Benzyloxy, Bicyclic core Enhanced solubility due to polar groups
N-[4-(benzyloxy)phenyl]-4-chloro-2-nitrobenzamide Chloro, Nitro, Benzyloxy 366.79 Nitro, Halogen, Benzyloxy Potential enzyme inhibition

Key Differentiators and Uniqueness

  • Benzyloxy vs. Methoxy/Halogen: Benzyloxy groups improve lipophilicity compared to methoxy or halogen substituents, which may increase bioavailability .
  • Biological Activity :

    • Compounds with nitro or halogen groups (e.g., N-[4-(benzyloxy)phenyl]-4-chloro-2-nitrobenzamide) exhibit stronger electrophilic character, enabling covalent interactions with biological targets .
    • Cycloalkane vs. Aromatic Cores : Bicyclic structures (e.g., N-[4-(Benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide) show distinct pharmacokinetic profiles due to altered solubility and metabolic stability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(benzyloxy)-N-cyclopentylbenzamide, and how can reaction yields be improved?

  • Methodology : Begin with nucleophilic acyl substitution between 4-(benzyloxy)benzoic acid and cyclopentylamine using coupling reagents like EDC/HOBt in dichloromethane. Optimize stoichiometry (e.g., 1.2:1 amine:acid ratio) and monitor via TLC. For yield improvement, employ high-purity reagents, anhydrous conditions, and catalytic DMAP. Post-reaction, purify via column chromatography (silica gel, hexane/EtOAc gradient) .
  • Advanced Note : Consider flow chemistry for scalability, and use in-situ FTIR to track intermediate formation .

Q. How should researchers safely handle this compound given potential hazards?

  • Risk Mitigation : Conduct a hazard analysis per Prudent Practices in the Laboratory (Chapter 4). Use fume hoods for airborne particulates, nitrile gloves, and flame-resistant lab coats. Store at 2–8°C in amber vials to prevent photodegradation. Mutagenicity screening (Ames test) is advised if structural analogs show genotoxicity .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Core Techniques :

  • NMR : Confirm benzyloxy (δ 4.9–5.2 ppm, singlet) and cyclopentyl protons (δ 1.5–2.1 ppm, multiplet).
  • IR : Look for amide C=O stretch (~1650 cm⁻¹) and benzyl ether C-O (~1250 cm⁻¹).
    • Contradiction Resolution : If NMR/IR data conflict, cross-validate with high-resolution MS and X-ray crystallography (if crystalline). Computational modeling (DFT) can predict spectra for comparison .

Advanced Research Questions

Q. How can researchers design experiments to investigate the bioactivity of this compound against cancer targets?

  • Experimental Design :

In vitro assays : Screen against cancer cell lines (e.g., MCF-7, A549) using MTT assays. Include positive controls (e.g., doxorubicin) and dose-response curves (1–100 µM).

Target Identification : Perform kinase profiling or thermal shift assays to identify binding partners.

Mechanistic Studies : Use flow cytometry for apoptosis/necrosis analysis and Western blotting for caspase-3 activation .

  • Data Interpretation : Compare IC₅₀ values with structural analogs to establish SAR. Use ANOVA for statistical significance (p < 0.05).

Q. What strategies address contradictory data in solubility and stability studies of this compound?

  • Approach :

  • Solubility : Test in DMSO, PBS, and simulated gastric fluid. Use HPLC-UV to quantify solubility limits.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Identify degradation products via fragmentation patterns.
    • Troubleshooting : If results conflict, verify buffer pH, temperature control, and sample handling protocols. Replicate experiments across labs .

Q. How can reaction mechanisms for derivatizing this compound be elucidated?

  • Techniques :

  • Isotopic Labeling : Use ¹⁸O-labeled reagents to trace benzyloxy group transfer in hydrolysis.
  • Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy under varying temperatures.
  • Computational Modeling : Apply DFT (e.g., Gaussian 16) to map energy barriers for proposed pathways .

Methodological Resources Table

Aspect Recommended Techniques Key References
Synthesis OptimizationFlow chemistry, in-situ FTIR
Safety ProtocolsAmes testing, DSC for decomposition analysis
Bioactivity ScreeningKinase profiling, thermal shift assays
Degradation AnalysisLC-MS, accelerated stability studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(benzyloxy)-N-cyclopentylbenzamide
Reactant of Route 2
Reactant of Route 2
4-(benzyloxy)-N-cyclopentylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.